molecular formula C7H14FN B14778350 3-Fluoro-4,5-dimethylpiperidine

3-Fluoro-4,5-dimethylpiperidine

Cat. No.: B14778350
M. Wt: 131.19 g/mol
InChI Key: ZWDZJBRJOMQDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4,5-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Fluorinated piperidines are of significant interest in medicinal chemistry due to their unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 3-Fluoro-4,5-dimethylpiperidine involves several steps. One common method includes the fluorination of a suitable piperidine precursor. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position .

Industrial production methods for fluorinated piperidines often involve large-scale reactions using automated systems to ensure consistency and efficiency. These methods may include continuous flow reactors and other advanced technologies to optimize yield and purity .

Chemical Reactions Analysis

3-Fluoro-4,5-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Fluoro-4,5-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4,5-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

3-Fluoro-4,5-dimethylpiperidine can be compared with other fluorinated piperidines and similar heterocyclic compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

3-fluoro-4,5-dimethylpiperidine

InChI

InChI=1S/C7H14FN/c1-5-3-9-4-7(8)6(5)2/h5-7,9H,3-4H2,1-2H3

InChI Key

ZWDZJBRJOMQDBH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.